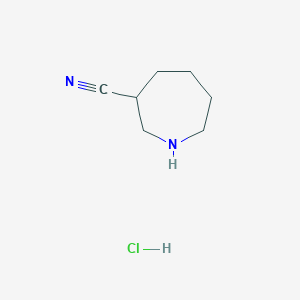

Azepane-3-carbonitrile hcl

Description

Contextual Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, represent a crucial class of compounds in organic chemistry. researchgate.net Their non-planar, flexible three-dimensional structure allows for broad exploration of chemical space when interacting with biological targets. bohrium.com This structural complexity often leads to improved pharmacological properties, including better bioavailability and metabolic stability. researchgate.net

The azepane motif is a recurring structural element in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org In fact, the azepane ring system is among the top 100 most frequently used in small-molecule drugs. researchgate.net Despite their importance, the synthesis of these seven-membered rings presents a continuous challenge for organic chemists, often requiring specialized methods like ring-closing or ring-expansion reactions. researchgate.netrsc.org The prevalence of these scaffolds in biologically active molecules underscores the demand for versatile starting materials like azepane-3-carbonitrile (B8600075) hydrochloride to facilitate their construction and derivatization. nih.govtandfonline.com

Overview of Azepane-3-carbonitrile Hydrochloride as a Synthetic Intermediate and Molecular Scaffold

Azepane-3-carbonitrile hydrochloride is a bifunctional molecule, featuring a secondary amine within the azepane ring and a nitrile group at the 3-position. This dual functionality makes it an exceptionally useful synthetic intermediate. The hydrochloride salt form enhances its stability and handling properties.

As an intermediate, the nitrile group can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, through reactions like reduction or hydrolysis. The secondary amine in the ring can be readily acylated, alkylated, or used in coupling reactions to build more elaborate structures.

Beyond its role as a reactive intermediate, the azepane ring itself serves as a robust molecular scaffold. researchgate.net A scaffold is a core structure upon which diverse chemical appendages can be systematically added. By modifying the substituents on the azepane ring, chemists can generate large libraries of related compounds. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds into potential drug candidates. nih.gov For instance, a recent patent highlights the use of azepane-3-carbonitrile hydrochloride in the synthesis of complex quinazoline (B50416) compounds designed as inhibitors of mutant KRAS proteins, which are implicated in various cancers. google.com

Academic Research Focus and Scope for Azepane-3-carbonitrile Hydrochloride Studies

Current academic and industrial research involving azepane-3-carbonitrile hydrochloride and related azepane derivatives is multifaceted. A primary area of investigation is the development of novel synthetic methodologies to access functionalized azepanes with high stereoselectivity and efficiency. rsc.org This includes exploring ring-expansion strategies and multicomponent reactions. researchgate.netrsc.org

A significant portion of research is directed towards medicinal chemistry. nih.gov Scientists are utilizing the azepane scaffold to design and synthesize new therapeutic agents for a wide range of diseases. tandfonline.com The structural flexibility of the azepane ring is particularly valuable for designing inhibitors of enzymes like protein kinases, where precise three-dimensional orientation is key for potent and selective binding. nih.gov Studies have shown that azepane-based compounds possess a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and anticonvulsant agents. researchgate.net The ultimate goal of this research is to develop new azepane derivatives with favorable biological activity and improved pharmacological profiles. researchgate.net

Physicochemical Properties of Azepane-3-carbonitrile Hydrochloride

| Property | Value | Source |

| CAS Number | 2007917-48-6 | google.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₃ClN₂ | guidechem.com |

| Molecular Weight | 160.65 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | azepane-3-carbonitrile;hydrochloride | sigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

| InChI Key | LBCGLZILQCHJRY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-7-3-1-2-4-9-6-7;/h7,9H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCGLZILQCHJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007917-48-6 | |

| Record name | 1H-Azepine-3-carbonitrile, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reaction Mechanisms and Chemical Transformations Involving Azepane 3 Carbonitrile Hydrochloride

Investigation of Azepane Ring Formation Mechanisms

The synthesis of the azepane ring is a cornerstone of this molecule's chemistry. Various strategies can be employed to construct this seven-membered heterocycle.

Intramolecular cyclization is a primary method for forming the azepane scaffold. This process typically involves a linear precursor that undergoes an internal reaction to form the cyclic structure. For instance, a 1,7-carbonyl-enamine cyclization has been demonstrated as a viable method for creating functionalized azepine ring systems. chem-soc.si Another powerful technique is the aza-Prins cyclization, which can be mediated by sustainable catalysts like iron(III) salts to produce tetrahydroazepines, the unsaturated precursors to azepanes. acs.org This method facilitates the formation of both a C-N and a C-C bond in a single step under mild conditions. acs.org

A notable example involves the stereoselective intramolecular cyclization of a chloropropionyl derivative, which leads to a β-lactam intermediate. Subsequent spontaneous ring-opening and rearrangement yield a 2-oxoazepane amino acid, demonstrating a sophisticated pathway to a functionalized azepane core. csic.es Research has also shown that intramolecular Heck cyclizations on a solid phase can be used to prepare substituted benzazepines, a related class of compounds. psu.edu

Table 1: Selected Intramolecular Cyclization Methods for Azepane and Related Ring Systems

| Reaction Type | Precursor Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Silyl (B83357) Aza-Prins | Homoallylic amines | Iron(III) salts (e.g., FeCl₃) | Tetrahydroazepines | acs.org |

| Carbonyl-Enamine | Enaminoester | p-toluenesulfonic acid | Functionalized Azepines | chem-soc.si |

| β-Lactam Ring Opening | Chloropropionyl derivative | - | 2-Oxoazepane Amino Acid | csic.es |

This table is interactive. Click on the headers to sort the data.

Rearrangement reactions offer an alternative and efficient route to the azepane nucleus. The Beckmann rearrangement is a classic and powerful method for synthesizing medium-ring lactams, which are precursors to azepanes. nih.gov This reaction transforms an oxime into an amide through an alkyl or aryl group migration. nih.gov Historically, this method has been used for the industrial production of ε-caprolactam, the monomer for Nylon-6. nih.gov

Modern advancements have led to the development of milder, catalytic versions of the Beckmann rearrangement, avoiding the harsh conditions of strong acids like oleum. nih.gov For example, a highly efficient Beckmann rearrangement has been used to synthesize a functional derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal. usm.eduacs.org This lactam can then be reduced to the corresponding azepane. Similarly, triterpenic azepanones, which can be reduced to azepanes, are made accessible through the Beckmann rearrangement of corresponding C3-oximes. nih.gov These methods highlight the versatility of rearrangement reactions in generating diverse azepane structures. nih.govderpharmachemica.com

Reactivity and Chemical Conversions of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

The nitrile group of azepane-3-carbonitrile (B8600075) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlumenlearning.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org For example, a patent describes the hydrolysis of tert-butyl 4-cyanoazepane-1-carboxylate using aqueous sodium hydroxide (B78521) at elevated temperatures to produce the corresponding carboxylic acid after acidification. google.com The resulting azepane-3-carboxylic acid is a valuable intermediate that can be further derivatized, for instance, by coupling with amines to form amides. google.com

Table 2: Products from Nitrile Group Hydrolysis

| Starting Material | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Azepane-3-carbonitrile | Acidic (e.g., H₃O⁺) | Azepane-3-carboxamide | Azepane-3-carboxylic acid | chemistrysteps.comlibretexts.org |

This table is interactive. Click on the headers to sort the data.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgnih.gov A primary transformation is the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines (azepan-3-ylmethanamine). chemistrysteps.comsavemyexams.com This reaction proceeds via the formation of an intermediate imine salt, which undergoes a second hydride addition. chemistrysteps.com

Addition of organometallic reagents, such as Grignard reagents, to the nitrile group can lead to the formation of ketones after an aqueous workup. libretexts.org This reaction provides a route to introduce new carbon-carbon bonds at the 3-position of the azepane ring.

Transformations at the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key site for functionalization. As a nucleophile, it can readily participate in a variety of reactions. Common transformations include N-alkylation, N-acylation, and N-arylation. For instance, research on related triterpenoid (B12794562) azepanes demonstrates modifications at the NH-group to introduce acyl substituents. nih.gov

In the synthesis of bioactive compounds, the azepane nitrogen is often protected and deprotected. For example, the nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, which can be subsequently removed to allow for further reactions, such as sulfonylation or coupling with other molecules. The synthesis of various azepane derivatives often involves coupling reactions at this nitrogen atom to build more complex molecular architectures. acs.org These transformations are crucial for modulating the biological activity and physical properties of the resulting compounds.

Alkylation and Acylation Reactions

The secondary amine of the azepane ring is a key site for synthetic modification through alkylation and acylation reactions. These reactions introduce a wide range of substituents, enabling the synthesis of diverse derivatives.

Alkylation Reactions: N-alkylation of the azepane ring can be achieved by reacting the free base form of azepane-3-carbonitrile with various alkylating agents. This typically involves the use of alkyl halides (e.g., alkyl iodides or bromides) or other electrophilic partners. The reaction is generally performed in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include triethylamine (B128534) or sodium hydride. For instance, the nitrogen of a related benzo[b]azepine was successfully alkylated using sodium hydride as a base with electrophiles like methyl iodide or benzyl (B1604629) bromide. chemrxiv.org

Acylation Reactions: Similarly, N-acylation introduces an acyl group onto the azepane nitrogen. This is typically accomplished using acyl chlorides or acid anhydrides in the presence of a base. These reactions are fundamental in peptide synthesis and for the creation of amide-containing molecules. For example, acylation of related azepane structures has been reported using various acylating agents to produce the corresponding N-acylazepanes. google.com

The table below summarizes representative alkylation and acylation reactions on the azepane nitrogen.

| Reaction Type | Reagent Class | General Conditions | Product Type |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., NaH, Et3N), Aprotic Solvent | N-Alkyl Azepane-3-carbonitrile |

| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Et3N, Pyridine), Aprotic Solvent | N-Acyl Azepane-3-carbonitrile |

| N-Acylation | Acid Anhydrides ((RCO)2O) | Base (e.g., Et3N, Pyridine), Aprotic Solvent | N-Acyl Azepane-3-carbonitrile |

Participation in Complex Chemical Rearrangements

The azepane ring system can be involved in or synthesized through various complex chemical rearrangements. One of the most notable rearrangements for the synthesis of seven-membered rings like azepanes is the Beckmann rearrangement. acs.orgusm.edunih.govosi.lvderpharmachemica.com

The Beckmann rearrangement involves the transformation of an oxime into an amide. For the synthesis of azepane derivatives, a cyclohexanone (B45756) oxime can be subjected to acidic conditions to induce a rearrangement that results in a seven-membered lactam (a cyclic amide). acs.orgusm.edu While this rearrangement is primarily used for the synthesis of the azepane core structure, derivatives of azepane can also be synthesized through this method. For example, functionalized ε-caprolactam derivatives, such as 5-azepane-2-one ethylene ketal, have been synthesized efficiently via a Beckmann rearrangement. acs.orgusm.edu Furthermore, the Beckmann rearrangement of C3-oximes of triterpenoids has been used to produce triterpenic azepanones. nih.gov

Although direct participation of Azepane-3-carbonitrile hydrochloride in such rearrangements is not extensively documented, its synthesis may involve precursors that undergo these types of transformations. The stability of the azepane ring also makes it a potential product of ring-expansion reactions from smaller heterocyclic systems.

Functional Group Interconversions on the Azepane Skeleton

The nitrile group and the C-H bonds of the azepane ring in Azepane-3-carbonitrile hydrochloride offer several possibilities for functional group interconversions. These transformations are crucial for elaborating the core structure into more complex molecules.

Reactions of the Nitrile Group: The cyano group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (azepane-3-carboxylic acid). google.com Partial hydrolysis can also lead to the corresponding primary amide (azepane-3-carboxamide).

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is valuable for introducing a basic side chain.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions on the Azepane Ring:

Oxidation: The C-H bonds on the azepane ring, particularly those adjacent to the nitrogen atom, can be susceptible to oxidation to form lactams (azepanones).

Dehydrogenation: Under certain catalytic conditions, the saturated azepane ring can be partially dehydrogenated to form unsaturated azepine derivatives.

The table below outlines key functional group interconversions for Azepane-3-carbonitrile.

| Starting Group | Reagent(s) | Product Functional Group |

| Nitrile (-CN) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₂O₂, OH⁻ | Amide (-CONH₂) |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Ring C-H | Oxidizing Agent | Ketone (Lactam) |

Advanced Spectroscopic and Analytical Characterization of Azepane 3 Carbonitrile Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of Azepane-3-carbonitrile (B8600075) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

In a typical ¹H NMR spectrum of Azepane-3-carbonitrile hydrochloride, the protons on the azepane ring would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing nitrile group and the protonated amine. The proton on the carbon bearing the nitrile group (C3) would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would also show characteristic shifts, which would be further influenced by the hydrochloride salt form.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the downfield region. The carbons of the azepane ring would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, respectively, providing definitive structural assignment. While specific spectral data for Azepane-3-carbonitrile hydrochloride is not widely published in publicly accessible literature, the principles of NMR spectroscopy provide a clear framework for its structural determination. researchgate.netlew.ro

Vibrational Spectroscopy (FT-IR) and Mass Spectrometry (MS) for Compound Verification

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Azepane-3-carbonitrile hydrochloride, the FT-IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The presence of the amine hydrochloride would be indicated by broad absorption bands in the region of 2400-3200 cm⁻¹, corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt. C-H stretching and bending vibrations of the aliphatic azepane ring would also be observed.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. In a typical mass spectrum of Azepane-3-carbonitrile hydrochloride, the molecular ion peak corresponding to the free base (Azepane-3-carbonitrile) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern can also yield valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state. This technique can determine the precise bond lengths, bond angles, and conformation of the azepane ring. For Azepane-3-carbonitrile hydrochloride, X-ray crystallography would reveal the spatial arrangement of the atoms, including the relative stereochemistry at the C3 position if the compound is chiral.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, SFC)

Chromatographic techniques are essential for assessing the purity of Azepane-3-carbonitrile hydrochloride and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the main peak and any impurity peaks detected by a UV or mass spectrometric detector.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for the separation of chiral compounds and for high-throughput analysis. SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) such as methanol. For Azepane-3-carbonitrile, which possesses a chiral center at the C3 position, chiral SFC would be the method of choice for separating the enantiomers. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to their separation and enabling the determination of the enantiomeric excess (ee) of the sample. The development of robust HPLC and SFC methods is crucial for quality control and for ensuring the desired isomeric purity of the final compound. researchgate.netlew.ro

Computational and Theoretical Studies on Azepane 3 Carbonitrile Hydrochloride

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These ab initio methods solve the Schrödinger equation (or a simplified form) to determine a system's electronic structure and associated properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. cam.ac.uk The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry Optimization: This process involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Azepane-3-carbonitrile (B8600075) hydrochloride, the azepane ring's flexibility makes this analysis crucial. The ring can exist in several conformations, such as boat and chair forms. DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set (e.g., 6-31G* or cc-pVDZ), can predict the relative energies of these conformers to identify the most stable one. science.govcambridge.org For instance, in a study on besifloxacin, which contains an azepane ring, DFT/B3LYP/6-31G* calculations were used to optimize the geometry of its cations. cambridge.org The choice of functional and basis set is critical for obtaining accurate results. cam.ac.uk

Conformational Analysis: Substituted azepanes are known for their flexible ring structures. rsc.org Computational modeling, alongside experimental techniques like NMR spectroscopy, can elucidate the preferred conformations. A study on fluorinated azepanes demonstrated that strategic substitution could bias the ring towards a single major conformation. rsc.org For Azepane-3-carbonitrile hydrochloride, DFT calculations would explore the potential energy surface by systematically rotating the bonds, particularly around the C3-carbonitrile group and within the seven-membered ring, to map out the various low-energy conformations and the barriers between them.

| Component | Examples | Description | Reference |

|---|---|---|---|

| Functional | B3LYP, M06-2X, CAM-B3LYP, BP86 | Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the calculated energy and electronic properties. B3LYP is widely used for its general reliability. cam.ac.ukscience.gov | cam.ac.ukscience.gov |

| Basis Set | 6-31G*, 6-311++G(d,p), cc-pVDZ, LanL2DZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost. science.govals-journal.com | science.govals-journal.com |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

For Azepane-3-carbonitrile hydrochloride, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. A recent study demonstrated that embedding an azepine ring into a molecular core can effectively extend the delocalization of the frontier molecular orbitals, thereby tuning the electronic properties of the material. nih.govchemrxiv.org The electron-withdrawing nature of the nitrile group (-CN) would likely lower the energy of both the HOMO and LUMO and influence their distribution, with significant orbital density expected around the nitrile and the nitrogen of the azepane ring. This analysis helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

| Orbital | Description | Role in Reactions | Reference |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Acts as a nucleophile, donating electrons to an acceptor molecule's LUMO. The higher its energy, the more readily it donates electrons. | researchgate.netyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. | Acts as an electrophile, accepting electrons from a donor molecule's HOMO. The lower its energy, the more readily it accepts electrons. | researchgate.netyoutube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap generally corresponds to higher reactivity. | researchgate.net |

Computational Modeling of Reaction Mechanisms

Computational chemistry is invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via one or more high-energy transition states (TS). Locating the structure and energy of these transition states is key to understanding the reaction's kinetics and mechanism. DFT calculations are employed to map the reaction pathway on the potential energy surface, identifying the minimum energy path connecting reactants, intermediates, and products.

For reactions involving Azepane-3-carbonitrile hydrochloride, such as its synthesis or subsequent functionalization, computational modeling could verify proposed mechanisms. For example, in the synthesis of a chiral binaphthylazepine containing a nitrile group, DFT computations were used to determine the energetically preferred diastereomer, implicitly providing insight into the transition states leading to each product. nih.gov The reaction mechanism for the formation of azepine rings often involves cyclization steps, where computational analysis can clarify whether the process is concerted or stepwise by locating the relevant transition states and intermediates. mdpi.com

Solvents and catalysts can dramatically alter reaction rates and selectivity. Computational models can account for these influences.

Solvent Effects: Solvents can be modeled either explicitly (by including individual solvent molecules) or implicitly (using a continuum model like the Polarizable Continuum Model, PCM). Implicit models are common as they offer a good compromise between accuracy and computational expense. als-journal.com Studies on related pyrido[3,2-c]azepine derivatives have shown that aprotic solvents like DMSO can favor certain reaction outcomes over others, an effect that can be rationalized by calculating the stability of reactants and transition states in different solvent environments.

Catalytic Influences: Catalysts function by providing an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction between the substrate (Azepane-3-carbonitrile hydrochloride) and a catalyst. For instance, palladium- or rhodium-catalyzed reactions are common for functionalizing heterocyclic rings. Modeling would involve optimizing the geometry of the catalyst-substrate complex and locating the transition states for key steps like oxidative addition, migratory insertion, and reductive elimination. This analysis reveals how the catalyst lowers the energy barriers and controls stereoselectivity. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time. researchgate.net

For Azepane-3-carbonitrile hydrochloride, MD simulations would be particularly useful for:

Analyzing Intermolecular Interactions: In a condensed phase (solution or solid-state), MD simulations can model the interactions between a molecule of Azepane-3-carbonitrile hydrochloride and its surroundings. This includes the formation of hydrogen bonds between the protonated amine (N-H+) and the chloride anion (Cl-), as well as interactions with solvent molecules. Such simulations are crucial for understanding solubility, crystal packing, and binding to biological targets. nih.gov

In Silico Prediction of Chemical Properties and Structure-Reactivity Relationships

In the absence of extensive empirical data, computational and theoretical chemistry serves as a powerful tool for predicting the physicochemical properties and reactivity of novel molecules like Azepane-3-carbonitrile hydrochloride. Through various in silico models, researchers can gain significant insights into the molecule's behavior at an atomic and electronic level. These predictive studies are crucial for guiding synthesis, understanding potential applications, and anticipating the chemical nature of the compound.

In Silico Prediction of Chemical Properties

Modern computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the fundamental chemical properties of heterocyclic compounds. acs.orgresearchgate.net For Azepane-3-carbonitrile hydrochloride, these methods can elucidate its three-dimensional geometry, conformational landscape, and electronic characteristics.

Table 1: Predicted Geometrical Parameters for Azepane-3-carbonitrile (Optimized Structure) This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds. acs.orgnih.gov

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N1 | 1.48 |

| N1-C7 | 1.49 |

| C3-C4 | 1.54 |

| C3-CN | 1.47 |

| C≡N | 1.16 |

| **Bond Angles (°) ** | |

| C7-N1-C2 | 114.5 |

| N1-C2-C3 | 112.0 |

| C2-C3-C4 | 115.8 |

| C2-C3-CN | 109.5 |

| **Dihedral Angles (°) ** | |

| C7-N1-C2-C3 | -65.2 |

Electronic properties are also readily predicted. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MESP) maps, which identify electrophilic and nucleophilic sites on the molecule. acs.orgresearchgate.net For Azepane-3-carbonitrile hydrochloride, the MESP would likely show a region of high positive potential around the ammonium (B1175870) group (N-H) and the carbon of the nitrile group, indicating susceptibility to nucleophilic attack. Conversely, a negative potential would be expected around the nitrogen of the nitrile group.

Quantitative Structure-Activity Relationship (QSAR) models represent another tier of in silico prediction. These models statistically link chemical structure to specific properties. nih.govnih.gov For Azepane-3-carbonitrile hydrochloride, QSAR models could be developed to predict properties like solubility, lipophilicity (LogP), and permeability, which are critical for various chemical applications. ajol.info These models rely on calculating a wide range of molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic nature.

Structure-Reactivity Relationships

Table 2: Predicted Frontier Molecular Orbital Properties This table presents hypothetical yet representative data based on DFT calculations for related nitrogen heterocycles and nitriles. acs.orgacs.org

| Property | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -0.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 | Relates to chemical stability and reactivity |

A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net In Azepane-3-carbonitrile hydrochloride, the HOMO is likely to be distributed around the azepane ring, while the LUMO may be centered on the nitrile group, suggesting the ring acts as the primary site for electrophilic attack and the nitrile group as a site for nucleophilic attack. acs.org

Table 3: Predicted Global Reactivity Descriptors This table presents hypothetical yet representative data based on conceptual DFT principles. researchgate.net

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.15 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

These descriptors provide a theoretical framework for comparing the reactivity of Azepane-3-carbonitrile hydrochloride with other compounds and for predicting its behavior in chemical reactions. For instance, its calculated hardness and electronegativity can suggest its propensity to participate in polar versus covalent interactions. Through such comprehensive in silico analyses, a detailed and predictive understanding of the chemical nature of Azepane-3-carbonitrile hydrochloride can be established, paving the way for its strategic use in research and development.

Applications of Azepane 3 Carbonitrile Hydrochloride in Academic Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The azepane ring is a significant structural motif found in a variety of natural products and biologically active molecules, making its derivatives, such as Azepane-3-carbonitrile (B8600075) hydrochloride, attractive starting points for synthetic chemists. nih.govlifechemicals.com The pharmacological importance of azepane-containing structures has led to considerable interest in their use in organic synthesis and drug discovery. lifechemicals.com

Researchers utilize azepane derivatives as foundational building blocks to construct more complex molecular architectures. The seven-membered ring system offers a degree of conformational flexibility that is often crucial for biological activity. lifechemicals.com Synthetic strategies often involve the stereoselective and regioselective expansion of piperidine (B6355638) rings to yield diastereomerically pure azepane derivatives. rsc.org Furthermore, methods like copper-catalyzed tandem amination/cyclization reactions have been developed to create functionalized azepane derivatives, demonstrating the adaptability of this scaffold in synthetic protocols. nih.gov The ability to introduce various substituents onto the azepane ring allows chemists to fine-tune the steric and electronic properties of the final products, which is a critical aspect of designing novel compounds. lifechemicals.com The synthesis of spirocycles, which are valuable structures in medicinal chemistry, can also incorporate azepane building blocks to create novel, three-dimensional molecular entities. mdpi.commdpi.com

| Synthetic Strategy | Resulting Structure Type | Significance | Reference |

|---|---|---|---|

| Piperidine Ring Expansion | Diastereomerically Pure Azepane Derivatives | Provides stereochemical control for creating specific isomers. | rsc.org |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Functionalized Azepine-2-carboxylates | Efficient method for producing uniquely substituted azepanes. | nih.gov |

| Incorporation into Spirocycle Synthesis | Novel Thia-azaspiro[3.4]octanes | Creates complex, 3D-rich molecules for drug discovery. | |

| Visible-Light-Induced Radical Cyclization | Acyl Benzo[b]azepine Derivatives | Environmentally benign method for preparing diverse azepine structures. | acs.org |

Development of Novel Chemical Probes for Biochemical Research (non-clinical)

Chemical probes are essential small-molecule tools used to interrogate biological systems and elucidate the functions of specific proteins or pathways. nih.gov The structural characteristics of the azepane ring make it a suitable scaffold for the design of such probes. By attaching reporter groups (e.g., fluorescent tags or photo-affinity labels) to an azepane-based core that has affinity for a biological target, researchers can create probes to visualize and study target engagement in non-clinical settings.

The design of these probes often starts with a known bioactive scaffold. For instance, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters. nih.govnih.gov This core structure could serve as the basis for developing chemical probes to study the distribution and dynamics of these transporters in biochemical assays. The azepane's three-dimensional structure can be exploited to orient appended functional groups in specific spatial arrangements, which is critical for selective interaction with a biological target.

Studies on Protein-Ligand Binding Interactions and Mechanistic Insight (in vitro, non-clinical focus)

Understanding how small molecules bind to proteins is fundamental to biochemistry and drug discovery. nih.gov Azepane-containing compounds are utilized in in vitro studies to explore these interactions and gain mechanistic insights. researchgate.net The conformational flexibility of the azepane ring allows it to adapt to the shape of a protein's binding pocket, while its saturated nature provides a scaffold for displaying various functional groups that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions. researchgate.net

Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and molecular docking are employed to study the binding of azepane-based ligands to proteins like serum albumin. nih.govrsc.org These studies can determine key thermodynamic and kinetic parameters of the binding event, such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). For example, in vitro screening of an N-benzylated azepane revealed its potent inhibition of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, providing a starting point for understanding the structure-activity relationships that govern binding to these proteins. nih.gov Computational methods, including molecular dynamics simulations, complement experimental data by providing a dynamic, atom-level view of how the azepane ligand interacts with amino acid residues within the binding site. nih.govrsc.org

| Technique | Type of Information Obtained | Relevance to Azepane Scaffolds |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity, conformational changes in the protein. | Detects how the azepane ligand affects the local environment of protein fluorophores (e.g., tryptophan). |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding interaction. |

| Molecular Docking/Dynamics | Predicted binding pose, key interacting residues, binding free energy. | Offers a structural and energetic rationale for the observed binding affinity and selectivity. rsc.org |

| Radioligand Displacement Assays | Inhibitory constant (Ki) or IC50 value. | Quantifies the potency of azepane derivatives in competing with a known ligand for a target receptor. nih.gov |

Role in Peptide Mimicry and β-Turn Induction Studies

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor stability and bioavailability. This has driven research into peptidomimetics—small molecules that mimic the structure and function of peptides. The azepane scaffold has proven to be particularly effective in this area, specifically in mimicking or inducing β-turns, one of the most common secondary structures in proteins. nih.govnih.gov

A β-turn is a region of a peptide chain that reverses its direction, a feature critical for protein folding and molecular recognition. nih.gov Researchers have incorporated diastereopure azepane-derived quaternary amino acids into short peptide models to study their effect on secondary structure. nih.govacs.org Through conformational analysis using molecular modeling, NMR spectroscopy, and X-ray crystallography, it was demonstrated that an azepane-based amino acid is a highly effective β-turn inducer, particularly when placed at the i+1 position of a model tetrapeptide. nih.govacs.org

Molecular dynamics simulations have shown that the constrained nature of the azepane ring restricts the available dihedral angles of the peptide backbone, facilitating the formation of the characteristic hydrogen bond that defines a β-turn. acs.org The effectiveness of the azepane as a β-turn inducer was found to be robust, working with a variety of other amino acids at the i+2 position, although polar residues in that position could sometimes destabilize the turn. nih.govacs.org These findings establish azepane derivatives as powerful tools for creating stable peptide mimics with defined secondary structures for use in biochemical and materials science research. nih.gov

Design and Synthesis of Spatially-Constrained Molecular Scaffolds and Bioisosteres

The three-dimensional and often rigid nature of cyclic structures is a valuable asset in molecular design. Azepane-3-carbonitrile hydrochloride and related derivatives are used to create spatially-constrained scaffolds, which serve as rigid frameworks for the precise positioning of functional groups. lifechemicals.com This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The conformational diversity of substituted azepanes can be controlled to bias the molecule towards a single major conformation, which is important for effective molecular design. lifechemicals.com

Furthermore, the saturated azepane ring is explored as a "bioisostere" for other chemical groups, most notably flat, aromatic rings. chemrxiv.org The concept of bioisosterism involves replacing one part of a molecule with another that retains similar biological activity but offers improved physicochemical properties. Replacing a planar aromatic ring with a three-dimensional, sp³-rich scaffold like an azepane derivative is a popular strategy to "escape flatland," a concept in medicinal chemistry aimed at improving properties like solubility and reducing off-target effects associated with planarity. chemrxiv.orgresearchgate.net For example, researchers have designed and synthesized 3,5-methanobenzo[b]azepine analogs as sp³-rich isosteres of quinolones, demonstrating how the azepane framework can be used to create novel chemical matter with more favorable three-dimensional shapes. researchgate.net

Future Directions and Emerging Research Avenues in Azepane 3 Carbonitrile Hydrochloride Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of azepane derivatives is an area of continuous interest for organic chemists. researchgate.net Traditional methods for constructing the azepane ring often involve multi-step sequences, ring-closing reactions, or ring-expansion strategies. researchgate.net However, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry. nih.govresearchgate.netunibo.it

Future research will likely prioritize the development of catalytic methods that minimize waste, reduce the use of hazardous reagents, and improve atom economy. researchgate.netresearchgate.net This includes the exploration of photocatalytic methods, such as the use of blue light to mediate the conversion of nitroarenes into azepanes through a dearomative ring expansion. researchgate.netnih.gov This approach allows for the synthesis to occur at room temperature, offering a milder alternative to traditional thermal methods. researchgate.net Another promising avenue is the use of catalyst-free conditions, for example, employing polyethylene (B3416737) glycol (PEG) as a recyclable and effective medium for the one-pot synthesis of N-substituted azepines. organic-chemistry.org Additionally, catalyst-free ring expansion reactions using air as a "green" oxidant present a sustainable strategy for constructing certain azepine skeletons. rsc.org

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies for Azepanes

| Feature | Traditional Synthetic Methods | Emerging Green Methodologies |

|---|---|---|

| Catalysts | Often rely on stoichiometric reagents or heavy metals. | Focus on photocatalysis, biocatalysis, and metal-free conditions. researchgate.netrsc.org |

| Solvents | Frequently use volatile and hazardous organic solvents. | Emphasize the use of greener solvents like polyethylene glycol (PEG) or solvent-free conditions. organic-chemistry.org |

| Reaction Conditions | May require harsh conditions, such as high temperatures and pressures. | Aim for milder conditions, including room temperature and visible light irradiation. researchgate.netnih.gov |

| Atom Economy | Can be low due to multi-step processes and the use of protecting groups. | Strive for higher atom economy through one-pot reactions and catalytic cycles. organic-chemistry.org |

| Waste Generation | Often produce significant amounts of chemical waste. | Designed to minimize waste and promote the recyclability of catalysts and solvents. researchgate.netorganic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical reactivity of azepane-3-carbonitrile (B8600075) hydrochloride is largely dictated by the nitrile group and the secondary amine within the azepane ring. Future research will focus on uncovering novel transformations of these functional groups to access a wider range of derivatives. The nitrile group can serve as a precursor to various functionalities, including amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for molecular design.

Exploration into unprecedented reactivity could involve transition metal-catalyzed reactions to functionalize the C-H bonds of the azepane ring, allowing for the introduction of substituents at positions that are not easily accessible through traditional methods. researchgate.net Furthermore, developing novel annulation or ring-expansion strategies starting from azepane-3-carbonitrile could lead to the synthesis of complex polycyclic systems with unique three-dimensional structures. acs.orgresearchgate.netdntb.gov.ua Understanding the conformational flexibility of the seven-membered ring is crucial, as it often influences the bioactivity of the resulting compounds. lifechemicals.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and screening of azepane derivatives. Continuous flow processes can provide better control over reaction parameters, enhance safety, and facilitate scalability. For a compound like azepane-3-carbonitrile hydrochloride, flow chemistry could be particularly advantageous for reactions that are exothermic or involve hazardous intermediates.

Automated platforms can enable the rapid synthesis of a library of azepane derivatives by systematically varying substituents and reaction conditions. This high-throughput approach, combined with automated biological screening, can significantly accelerate the drug discovery process. acs.org The generation of diverse molecular libraries based on the azepane scaffold is essential for exploring a wider chemical space and identifying new lead compounds. nih.gov

Advanced Design Strategies for Molecular Topologies and Functions

The azepane ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net Advanced molecular design strategies will be crucial for leveraging the unique properties of the azepane-3-carbonitrile hydrochloride core to create molecules with specific functions. This involves designing derivatives that can target specific biological pathways or receptors with high selectivity.

Structure-based drug design, utilizing X-ray crystallography and molecular modeling, can guide the synthesis of azepane derivatives with optimized binding affinities for their targets. acs.orgnih.gov The conformational flexibility of the azepane ring can be strategically constrained or modified to enhance biological activity. lifechemicals.com For instance, introducing specific substituents can bias the ring towards a particular conformation that is more favorable for binding to a biological target. lifechemicals.com The development of azepane-based compounds as inhibitors for various enzymes or as modulators for receptors remains a significant area of research. lifechemicals.comacs.orgnih.gov

Collaborative Approaches Combining Experimental and Computational Techniques

The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For azepane-3-carbonitrile hydrochloride, computational methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, stability, and reactivity. nih.govacs.orgacs.org These theoretical calculations can help predict the outcomes of reactions, elucidate reaction mechanisms, and guide the design of new synthetic routes. researchgate.net

Molecular docking and dynamics simulations can be used to predict how different azepane derivatives will interact with biological targets, allowing for the rational design of more potent and selective compounds. nih.govnih.govnih.gov This in-silico screening can prioritize which compounds to synthesize, saving time and resources. The combination of computational predictions with experimental validation creates a powerful feedback loop that can accelerate the discovery and development of new functional molecules based on the azepane scaffold. nih.govresearchgate.net

Table 2: Key Computational Techniques and Their Applications in Azepane Chemistry

| Computational Technique | Application in Azepane Research | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Investigating structural reactivity, stability, and electronic properties. Elucidating reaction pathways and mechanisms. | nih.govacs.org |

| Molecular Docking | Predicting the binding modes and affinities of azepane derivatives to biological targets. Guiding structure-activity relationship (SAR) studies. | nih.govnih.gov |

| Comparative Molecular Field Analysis (CoMFA) | Developing 3D-QSAR models to correlate molecular properties with biological activity. | nih.gov |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Similar to CoMFA, used for 3D-QSAR modeling to inform the design of more potent compounds. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Revealing intramolecular interactions and charge distribution within the azepane ring system. | acs.orgnih.gov |

Q & A

Q. What are the critical steps for synthesizing Azepane-3-carbonitrile HCl with high reproducibility in academic settings?

Methodological Answer: To ensure reproducibility, researchers should:

- Optimize reaction parameters : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, polar aprotic solvents like acetonitrile may enhance cyclization efficiency .

- Monitor reaction progress : Use thin-layer chromatography (TLC) or in-situ spectroscopic techniques (e.g., IR or NMR) to track intermediate formation .

- Purification protocols : Employ recrystallization or column chromatography with solvents of varying polarity to isolate high-purity product. Document crystallization conditions (e.g., solvent ratios, cooling rates) to replicate results .

- Safety considerations : Follow handling guidelines for azepane derivatives, including fume hood use and PPE (gloves, lab coats) as outlined in safety data sheets for structurally related compounds .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopic analysis :

- NMR : Compare H and C NMR spectra to predicted shifts (e.g., using computational tools like ACD/Labs) to confirm the azepane ring and nitrile group. Anomalies in ring proton splitting may indicate stereochemical impurities .

- IR : Verify the nitrile (C≡N) stretch at ~2200–2250 cm and absence of unwanted functional groups (e.g., secondary amines) .

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Compare retention times to a certified reference standard .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns consistent with the molecular structure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Controlled variable testing : Design a factorial experiment to isolate factors like moisture sensitivity (e.g., using molecular sieves) or competing side reactions (e.g., ring-opening under acidic conditions) .

- Advanced analytics :

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to compare yield distributions across studies, accounting for variables like catalyst batch purity .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT calculations : Model transition states for reactions (e.g., nucleophilic substitutions) using software like Gaussian or ORCA. Focus on the nitrile group’s electron-withdrawing effects on ring strain and reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for activity studies. Use AutoDock Vina with force fields adjusted for heterocycles .

- Machine learning : Train models on existing azepane derivative datasets to predict optimal reaction conditions (e.g., solvent-catalyst pairs) for new transformations .

Q. What methodologies address discrepancies in stability studies of this compound under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Conduct kinetic studies at pH 2–12 (using buffer systems like citrate-phosphate) to identify degradation pathways (e.g., hydrolysis of the nitrile group to amides) .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate decomposition temperatures with pH-dependent instability .

- Multi-technique validation : Cross-reference HPLC purity data with F NMR (if fluorinated analogs exist) to detect trace degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.